molecular formula C9H18N2O4 B1589855 (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 61040-20-8

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No.: B1589855
CAS No.: 61040-20-8
M. Wt: 218.25 g/mol
InChI Key: HNGRJOCEIWGCTB-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is a chiral compound that belongs to the class of amino acid derivatives. It is commonly used in organic synthesis and peptide chemistry due to its protective tert-butoxycarbonyl (Boc) group, which prevents unwanted reactions at the amino group during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Esterification: The carboxylic acid group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into various organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

    Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid, dichloromethane.

    Coupling: N,N’-diisopropylcarbodiimide, hydroxybenzotriazole, dimethylformamide.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Deprotection: (S)-Methyl 3-amino-2-amino propanoate.

    Coupling: Peptide derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein engineering.

    Medicine: Utilized in the development of pharmaceuticals and as a precursor in the synthesis of drug candidates.

    Industry: Applied in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing selective chemical transformations to occur at other functional groups. Upon deprotection, the free amine can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Methyl 3-amino-2-amino propanoate
  • (S)-Methyl 3-amino-2-(benzyloxycarbonyl)amino propanoate
  • (S)-Methyl 3-amino-2-(fluorenylmethyloxycarbonyl)amino propanoate

Uniqueness

(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate is unique due to its Boc protective group, which offers stability and ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are crucial.

Properties

IUPAC Name

methyl (2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGRJOCEIWGCTB-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471738
Record name Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61040-20-8
Record name 3-Amino-N-((1,1-dimethylethoxy)carbonyl)-L-alanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061040208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3-amino-N-(tert-butoxycarbonyl)-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINO-N-((1,1-DIMETHYLETHOXY)CARBONYL)-L-ALANINE METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F23WZP7XJR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 2
Reactant of Route 2
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 3
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 4
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 5
Reactant of Route 5
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate
Reactant of Route 6
Reactant of Route 6
(S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.